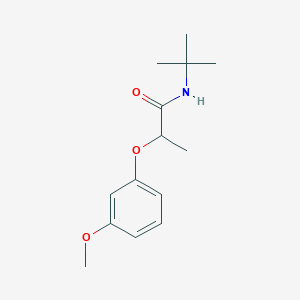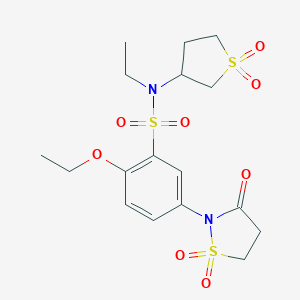
N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide, also known as BVT.74389, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized using a straightforward method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide has been studied for its potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide has shown potential in the treatment of inflammatory diseases by inhibiting the production of inflammatory cytokines.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide involves the inhibition of various enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory cytokines. Additionally, N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide in lab experiments is its ability to selectively inhibit PDE4 and PKC. This allows for the specific targeting of these enzymes and signaling pathways. Additionally, this compound has shown potential in the treatment of various diseases, making it a promising candidate for further research.
One limitation of using N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide in lab experiments is its solubility. This compound has low solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to determine the optimal dosage and administration of this compound for various applications.
Zukünftige Richtungen
There are several future directions for the research of N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide. One direction is to further investigate its potential in the treatment of cancer and inflammatory diseases. Additionally, more research is needed to determine the optimal dosage and administration of this compound for various applications. Another direction is to investigate the potential of N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide in combination with other compounds for enhanced efficacy.
Conclusion:
In conclusion, N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide is a promising small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized using a straightforward method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to determine the optimal dosage and administration of this compound for various applications and to investigate its potential in combination with other compounds for enhanced efficacy.
Synthesemethoden
The synthesis of N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide involves the reaction of tert-butyl 2-(3-methoxyphenoxy)propanoate with hydroxylamine hydrochloride in the presence of sodium bicarbonate. This reaction results in the formation of N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide as a white solid with a yield of 85-90%.
Eigenschaften
Produktname |
N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide |
|---|---|
Molekularformel |
C14H21NO3 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
N-tert-butyl-2-(3-methoxyphenoxy)propanamide |
InChI |
InChI=1S/C14H21NO3/c1-10(13(16)15-14(2,3)4)18-12-8-6-7-11(9-12)17-5/h6-10H,1-5H3,(H,15,16) |
InChI-Schlüssel |
DNYGWNLCDMNQDY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(C)(C)C)OC1=CC=CC(=C1)OC |
Kanonische SMILES |
CC(C(=O)NC(C)(C)C)OC1=CC=CC(=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)

![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)
![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)

![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)

![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)

![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)